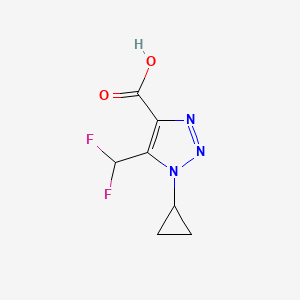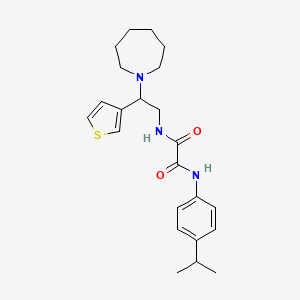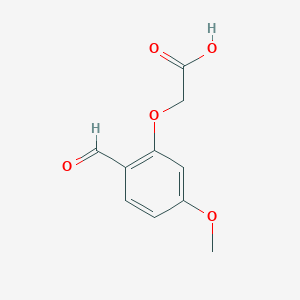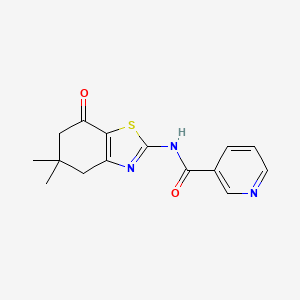![molecular formula C28H23N3O3S B2866803 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922596-78-9](/img/structure/B2866803.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential therapeutic properties . It is a hybrid antimicrobial that combines the effect of two or more agents .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular weights were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed based on its yield, NMR data, and mass spectral data . The compound was found to have a yield of 58%, and its 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) data were reported .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties and Anticancer Activity
Compounds structurally related to N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide have been synthesized and explored for their fluorescence properties and potential anticancer activity. For instance, Co(II) complexes with thiazole derivatives have shown interesting fluorescence quenching properties and in vitro cytotoxicity against human breast cancer cell lines (MCF 7) (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Synthesis Methods
The synthesis of related compounds, including details on high-yield synthesis techniques for precursors to imaging agents, has been documented. Such methodologies can be crucial for developing new diagnostic tools or therapeutic agents (M. Bobeldijk et al., 1990).
VEGF Receptor-2 Inhibition
Amino-thiazole derivatives have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant potential in inhibiting tumor growth and angiogenesis. This suggests that structurally similar compounds may have applications in cancer therapy (R. Borzilleri et al., 2006).
Antimicrobial Activity
Derivatives with benzothiazole and pyridine groups have shown variable and modest antimicrobial activity against bacterial and fungal strains. This indicates that similar compounds could be developed into new antimicrobial agents (N. Patel et al., 2011).
Wirkmechanismus
Target of Action
The compound, also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide, is a hybrid antimicrobial that combines the effect of two or more agents . It combines thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
The compound is investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
The compound affects the bacterial cell membranes by creating pores . This leads to faster killing-kinetics towards bacterial cells .
Result of Action
The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of cell-penetrating peptides can enhance the compound’s antibacterial activity . .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide are not fully understood yet. It has been synthesized as part of a series of novel compounds designed for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
In terms of cellular effects, some compounds similar to this compound have shown potent activity against certain cell lines . For instance, one compound exhibited potent activity against the MDA-MB-231 cell line, with IC 50 values of 1.4 µM .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. Structure-activity relationships (SARs) suggested that compounds with certain substituents displayed better cytotoxic activities .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy .
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-24-14-15-25-26(17-24)35-28(30-25)31(19-20-7-6-16-29-18-20)27(32)21-10-12-23(13-11-21)34-22-8-4-3-5-9-22/h3-18H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQRTUMUBAUOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2866721.png)
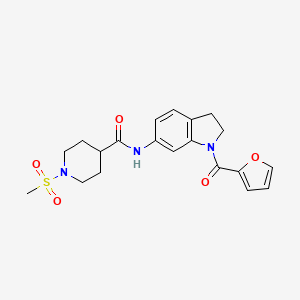
![1-[4-(butyrylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2866725.png)


![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)

![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)
